molecular formula C19H19NO4S B2467499 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034497-69-1

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2467499
CAS RN: 2034497-69-1
M. Wt: 357.42
InChI Key: PKQXYTYDBMYGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as FTA-2, is a novel compound that has been extensively studied for its potential therapeutic applications. FTA-2 belongs to the class of small molecules that are designed to target specific cellular pathways and modulate cellular functions.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific cellular pathways. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the activity of the protein kinase C (PKC) family, which plays a critical role in cell proliferation, differentiation, and apoptosis. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. In addition, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit angiogenesis, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments include its high purity, stability, and specificity. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide can be easily synthesized and purified, and its activity can be measured accurately using various assays. However, the limitations of using N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments include its low solubility and potential toxicity. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may also have off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the research on N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. First, further studies are needed to elucidate the mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide and its specific targets. Second, the efficacy and safety of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide as a chemotherapeutic agent for the treatment of cancer need to be evaluated in preclinical and clinical trials. Third, the potential of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide as an anti-inflammatory agent for the treatment of inflammatory diseases needs to be investigated. Fourth, the development of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the use of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide as a tool compound for the study of specific cellular pathways and functions may provide insights into the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 2-aminoethyl-5-(furan-3-yl)thiophene-2-carboxylate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to produce N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. The purity of the compound is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may be used as a chemotherapeutic agent for the treatment of cancer. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-22-16-4-2-3-5-17(16)24-13-19(21)20-10-8-15-6-7-18(25-15)14-9-11-23-12-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQXYTYDBMYGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.